1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene
Description
1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene is a chlorinated aromatic compound featuring a benzene ring substituted with ethoxy, chloro, and 3-chloropropyl groups. For example, 3-chloropropyl groups are commonly employed in alkylation reactions to produce bioactive molecules, as seen in pharmaceutical intermediates like 3-chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz(b,f)azepine .
Properties
Molecular Formula |
C11H14Cl2O |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
2-chloro-1-(3-chloropropyl)-4-ethoxybenzene |
InChI |
InChI=1S/C11H14Cl2O/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
PUPAXLYDUKGMRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CCCCl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene can be achieved through several synthetic routes. One common method involves the alkylation of 1-chloro-2-ethoxybenzene with 3-chloropropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. For example, treatment with sodium hydroxide can lead to the formation of 1-hydroxy-2-(3-hydroxypropyl)-5-ethoxybenzene.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane derivatives. For instance, catalytic hydrogenation in the presence of palladium on carbon can reduce the chloropropyl group to a propyl group.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with palladium catalyst). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases. Its unique chemical structure makes it a valuable scaffold for drug design and development.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties. It is also employed as a starting material for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Chloropropyl-Substituted Carboranes
Carboranes with 3-chloropropyl substituents (e.g., compounds 1 , 2 , and 4 in ) demonstrate steric effects influencing bond lengths. For instance:
Benzothiazole Derivatives
Alkylating agents like 2-(3-chloropropyl)benzo[d]thiazole (27 ) are synthesized via reactions involving 3-chloropropyl chloride and amines . These compounds are pivotal in forming C–N bonds for bioactive molecules.
Comparison : The 3-chloropropyl group in the target compound could enable analogous alkylation reactions, particularly in pharmaceutical synthesis (e.g., coupling with amines to form tertiary amines).
Chlorinated Aromatic Pesticides
lists chlorinated benzene derivatives such as 1-chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene (a DDT analog). These compounds leverage chlorine substituents for stability and bioactivity .
Comparison : While 1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene lacks the trichloroethyl group of DDT, its chloro and ethoxy substituents may confer moderate environmental persistence, though likely lower toxicity than legacy pesticides.
Reactivity Trends
- Hydrogen Bonding : In chloropropyl-substituted carboranes, weak C–H···Cl interactions (e.g., 3.209 Å distance in compound 4 ) are observed . Such interactions might stabilize the crystal lattice of the target compound.
- Steric Effects : Bulkier substituents (e.g., two chloropropyl groups) increase bond lengths and reduce reaction rates, as seen in carboranes .
Pharmaceutical Intermediates
Compounds like 3-chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz(b,f)azepine () highlight the role of chloropropyl groups in synthesizing antiarrhythmic drugs. The target compound could serve a similar role in multi-step syntheses .
Agrochemicals
Data Tables
Table 1: Structural Comparison of Chloropropyl-Substituted Compounds
Biological Activity
1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene is a chlorinated aromatic hydrocarbon characterized by its unique substitution pattern, which includes an ethoxy group and two chloro substituents. This compound has garnered interest due to its potential biological activities, particularly in the context of anticancer research and enzyme modulation.
- Molecular Formula : C₁₃H₁₄Cl₂O
- Molecular Weight : Approximately 233.13 g/mol
- Structural Features :
- Benzene ring with ethoxy and chloro substituents
- Potential for diverse chemical reactivity due to functional groups
Biological Activity Overview
Research indicates that this compound may interact with various molecular targets, including enzymes and receptors, leading to significant biological effects. Key findings include:
- Enzyme Interaction : The compound has shown potential to modulate enzyme activity, impacting cellular pathways critical for cancer progression.
- Anticancer Effects : Preliminary studies suggest that it may inhibit cell proliferation, indicating a possible role as an anticancer agent.
The biological activity of this compound is believed to involve:
- Inhibition of Cell Proliferation : Studies have reported that this compound can inhibit the growth of certain cancer cell lines by targeting specific signaling pathways.
- Protein Binding : The compound may bind to proteins involved in cell signaling, which could lead to alterations in cellular responses and growth inhibition.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 1-Chloro-2-(3-chloropropyl)benzene | Lacks ethoxy group | Different reactivity due to absence of ethoxy |
| 1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene | Ethoxy group at position 4 | Variations in reactivity based on position |
| 1-Chloro-2-(3-chloropropyl)-5-methoxybenzene | Methoxy instead of ethoxy | Smaller size may alter physical properties |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits inhibitory effects on various cancer cell lines, suggesting its potential as a therapeutic agent.
- Genotoxicity Assessment : Structure-based assessments have indicated potential genotoxicity, mutagenicity, and carcinogenicity, raising concerns about safety in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
